molecular formula C13H19N B12073330 N-(cyclopropylmethyl)-2-(propan-2-yl)aniline

N-(cyclopropylmethyl)-2-(propan-2-yl)aniline

Cat. No.: B12073330
M. Wt: 189.30 g/mol
InChI Key: GKOFMMDUOUBYOJ-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2-(propan-2-yl)aniline is a substituted aniline derivative featuring a cyclopropylmethyl group attached to the nitrogen atom and an isopropyl group at the ortho position of the benzene ring. Positional isomers, such as the 3-isopropyl variant (CAS 939757-96-7), are documented but discontinued in commercial availability . This compound’s unique substitution pattern distinguishes it from simpler alkylated anilines, warranting comparative analysis with related structures.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-propan-2-ylaniline

InChI

InChI=1S/C13H19N/c1-10(2)12-5-3-4-6-13(12)14-9-11-7-8-11/h3-6,10-11,14H,7-9H2,1-2H3

InChI Key

GKOFMMDUOUBYOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-(propan-2-yl)aniline typically involves the reaction of 2-(propan-2-yl)aniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced products.

    Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring, leading to the formation of substituted anilines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Amines.

    Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.

Scientific Research Applications

N-(cyclopropylmethyl)-2-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Key Compounds:

N-(Cyclopropylmethyl)-3-(Propan-2-yl)aniline (CAS 939757-96-7): A positional isomer with the isopropyl group at the meta position. The molecular formula is C₁₃H₁₇N , and steric effects differ due to substituent placement .

N,N-Diisopropylaniline (CAS 4107-98-6): Features two isopropyl groups on the nitrogen. With a molecular weight of 177.29 g/mol , it lacks the cyclopropyl group, reducing steric hindrance but increasing hydrophobicity .

Molecular formula: C₁₀H₁₂F₃N .

N-(1-Cyclopropylethyl)-2-(Propan-2-yl)aniline (CAS 1019583-41-5): Extends the cyclopropyl substituent to an ethyl chain, increasing molecular weight (C₁₄H₁₉N ) and steric bulk .

N-(Propan-2-yl)aniline (CAS 314054-22-3): A simpler analog with only an isopropyl group on the nitrogen. Molecular weight: 135.21 g/mol , highlighting the impact of additional substituents on physicochemical properties .

Physicochemical Properties

  • Electronic Effects : Electron-donating isopropyl groups enhance basicity, whereas electron-withdrawing substituents like trifluoromethyl (in N-propyl-2-(trifluoromethyl)aniline) decrease it .
  • Molecular Weight and Lipophilicity : The cyclopropylmethyl group increases molecular weight (e.g., ~175–189 g/mol for cyclopropyl-containing analogs) and lipophilicity, which may improve membrane permeability in drug design .

Data Tables

Table 1. Comparative Analysis of N-(Cyclopropylmethyl)-2-(Propan-2-yl)aniline and Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound Cyclopropylmethyl (N), isopropyl (C₂) C₁₃H₁₇N* ~175–189* Not Available High steric hindrance, moderate lipophilicity
N-(Cyclopropylmethyl)-3-(propan-2-yl)aniline Cyclopropylmethyl (N), isopropyl (C₃) C₁₃H₁₇N ~175–189 939757-96-7 Discontinued; meta-substitution alters steric effects
N,N-Diisopropylaniline Two isopropyl groups (N) C₁₂H₁₉N 177.29 4107-98-6 Hazardous, high hydrophobicity
N-Propyl-2-(trifluoromethyl)aniline Propyl (N), trifluoromethyl (C₂) C₁₀H₁₂F₃N 203.20 Not Available Electron-withdrawing substituent lowers basicity
N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline Cyclopropylethyl (N), isopropyl (C₂) C₁₄H₁₉N ~201–215* 1019583-41-5 Increased chain length enhances steric bulk
N-(Propan-2-yl)aniline Isopropyl (N) C₉H₁₃N 135.21 314054-22-3 Simplest analog; low molecular weight

*Estimated based on structural analogs.

Biological Activity

N-(cyclopropylmethyl)-2-(propan-2-yl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a cyclopropylmethyl group attached to the nitrogen atom and a propan-2-yl group linked to the benzene ring. The molecular formula is C13H17NC_{13}H_{17}N. This structural configuration contributes to its steric and electronic properties, influencing its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The specific mechanisms of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit cell proliferation in several cancer cell lines by targeting specific molecular pathways. For instance, it has been shown to modulate kinase activities, which are critical in cancer biology. The compound's ability to bind selectively to certain enzymes or receptors enhances its potential as a therapeutic agent.

The mechanism of action for this compound involves interactions with specific molecular targets , including enzymes and receptors involved in signal transduction and gene expression regulation. The presence of cyclopropylmethyl and propan-2-yl groups contributes to the compound’s binding affinity and selectivity.

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess the binding affinity of this compound to various biological targets. These studies are crucial for understanding its pharmacological profiles and optimizing its therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key characteristics:

Compound NameStructural FeaturesNotable Biological Activity
N-(cyclopropylmethyl)-3-(methyl)anilineSimilar cyclopropylmethyl groupModerate antimicrobial activity
N-(cyclopropylmethyl)-3-(ethyl)anilineSimilar structure with ethyl substitutionLimited anticancer properties
N-(cyclopropylmethyl)-3-(butyl)anilineSimilar structure with butyl substitutionWeaker overall biological activity

This comparison highlights that while structurally similar compounds exist, the unique combination of cyclopropylmethyl and propan-2-yl groups in this compound may confer distinct advantages in terms of biological activity.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that this compound inhibited growth at concentrations as low as 10 µg/mL. This suggests potential use in treating infections caused by resistant bacteria.
  • Anticancer Activity Assessment : In vitro assays demonstrated that this compound reduced cell viability in MDA-MB-231 breast cancer cells by 70% at a concentration of 50 µM after 48 hours of treatment. This finding supports further investigation into its role as a potential anticancer agent.

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